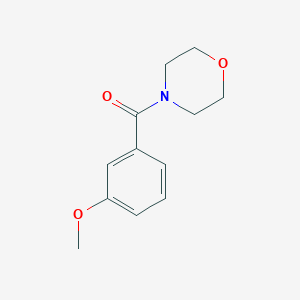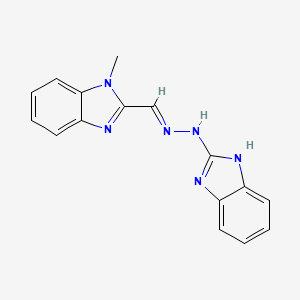
4-butoxy-N'-hydroxybenzenecarboximidamide
Vue d'ensemble
Description
4-butoxy-N'-hydroxybenzenecarboximidamide is a chemical compound that has been widely used in scientific research. It is also known as PHB or N-hydroxy-4-(n-butylcarbamoyl)benzimidamide. This compound has been found to have various biological activities, making it a useful tool in many research fields.
Mécanisme D'action
The mechanism of action of 4-butoxy-N'-hydroxybenzenecarboximidamide involves the inhibition of enzymes that are involved in various biological processes. It has been found to inhibit histone deacetylases (HDACs), which are enzymes that regulate gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of cell death in cancer cells. It also inhibits the activity of reactive oxygen species, which reduces oxidative stress and neuronal damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-butoxy-N'-hydroxybenzenecarboximidamide are diverse. It has been found to induce apoptosis in cancer cells, reduce oxidative stress, and protect neurons from damage. It also has anti-inflammatory effects by inhibiting the activity of immune cells. In addition, it has been found to modulate the immune response by regulating cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-butoxy-N'-hydroxybenzenecarboximidamide in lab experiments is its versatility. It has been found to have various biological activities, making it useful in many research fields. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that it may have off-target effects, which can complicate data interpretation.
Orientations Futures
There are many future directions for research on 4-butoxy-N'-hydroxybenzenecarboximidamide. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. It may also have applications in immunotherapy by modulating the immune response. Further research is needed to fully understand the mechanism of action and potential side effects of this compound. Additionally, the development of more potent and selective analogs of this compound may lead to new therapeutic options.
Conclusion:
In conclusion, 4-butoxy-N'-hydroxybenzenecarboximidamide is a versatile compound that has been widely used in scientific research. It has various biological activities, making it useful in many research fields. Its mechanism of action involves the inhibition of enzymes that are involved in various biological processes. It has been found to have anti-tumor activity, neuroprotective effects, and anti-inflammatory effects. While it has advantages in lab experiments, such as its versatility and ease of synthesis, it may also have off-target effects. Future research directions include exploring its potential as a therapeutic agent and developing more potent and selective analogs.
Applications De Recherche Scientifique
4-butoxy-N'-hydroxybenzenecarboximidamide has been used in various scientific research fields, such as cancer research, neuroscience, and immunology. It has been found to have anti-tumor activity by inducing cell death in cancer cells. It also has neuroprotective effects by reducing neuronal damage caused by oxidative stress. In immunology, it has been used to study the role of reactive oxygen species in immune cell activation.
Propriétés
IUPAC Name |
4-butoxy-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-3-8-15-10-6-4-9(5-7-10)11(12)13-14/h4-7,14H,2-3,8H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZWETLFKWJPDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=N\O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-fluorobenzyl)-2-[4-(pyrrolidin-1-ylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B3877005.png)

![1-(9H-carbazol-9-yl)-3-[(2,4-dimethylphenyl)amino]-2-propanol](/img/structure/B3877029.png)
![6-{[(3-hydroxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3877031.png)
![N'-{4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzylidene}nicotinohydrazide](/img/structure/B3877039.png)



![N-[3-(acetylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B3877074.png)


![2-{2-[4-(2-chlorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3877087.png)

![8-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3877102.png)